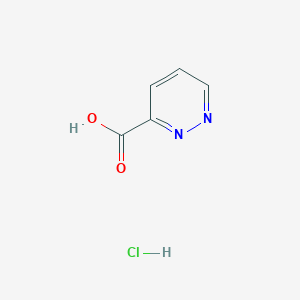

Pyridazine-3-carboxylic acid;hydrochloride

Description

Historical Trajectories and Foundational Discoveries in Pyridazine (B1198779) Chemistry

The journey into pyridazine chemistry began with the work of Emil Fischer in 1886, who prepared the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle, pyridazine, was first synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more efficient route was later developed starting from maleic hydrazide. wikipedia.org

These foundational syntheses opened the door for exploring the chemical properties and potential applications of pyridazine and its derivatives. Early research focused on understanding the structure, reactivity, and aromatic character of the pyridazine ring. The presence of two adjacent nitrogen atoms imparts unique electronic properties to the ring, distinguishing it from its isomers, pyrimidine (B1678525) and pyrazine, as well as from benzene. wikipedia.orgwikipedia.org These early discoveries laid the groundwork for the extensive investigation into the synthesis and utility of substituted pyridazines, including Pyridazine-3-carboxylic acid.

| Key Milestone | Description | Researcher/Method |

| First Pyridazine Derivative Synthesis | Condensation of phenylhydrazine and levulinic acid. | Emil Fischer (1886) wikipedia.org |

| First Synthesis of Parent Pyridazine | Oxidation of benzocinnoline followed by decarboxylation. | N/A wikipedia.org |

| Improved Synthesis Route | Starting from maleic hydrazide. | N/A wikipedia.org |

The Pyridazine Heterocycle as a Core Scaffold in Synthetic and Medicinal Chemistry

The pyridazine ring is a prominent pharmacophore in medicinal chemistry and drug design. wikipedia.org Its unique physicochemical properties, such as weak basicity, a high dipole moment, and the capacity for robust, dual hydrogen-bonding, are crucial for molecular recognition and drug-target interactions. scilit.comnih.govnih.gov These characteristics make the pyridazine scaffold an attractive, less lipophilic substitute for phenyl rings in drug design. nih.gov

The versatility of the pyridazine structure is demonstrated by its presence in a number of herbicides like credazine (B1669606) and pyridate, as well as in several pharmaceutical drugs. wikipedia.org The recent FDA approvals of relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, an allosteric tyrosine kinase 2 inhibitor, are notable examples of successful drugs incorporating a pyridazine ring. scilit.comnih.govresearchgate.net Researchers have extensively explored pyridazine derivatives for a wide range of potential biological activities, including:

Antimicrobial chemimpex.comnih.gov

Anti-inflammatory chemimpex.comnih.govrsc.org

Anticancer chemimpex.comnih.gov

Antihypertensive researchgate.netnih.gov

Anticonvulsant nih.govresearchgate.net

Pyridazine-3-carboxylic acid, in particular, serves as a key intermediate in the synthesis of diverse biologically active molecules. chemimpex.com Its structure allows for the development of novel compounds with potential therapeutic applications. chemimpex.com

| Property | Significance in Chemistry |

| Weak Basicity | Influences ionization state and solubility. nih.govnih.gov |

| High Dipole Moment | Facilitates π-π stacking and dipole-dipole interactions. scilit.comnih.govnih.gov |

| Dual Hydrogen-Bonding Capacity | Enables strong and specific interactions with biological targets. scilit.comnih.govnih.gov |

| Inherent Polarity | Can improve pharmacokinetic properties. nih.gov |

Current Research Paradigms and Future Directions for Pyridazine-3-carboxylic Acid;hydrochloride

Current research on this compound focuses on its application as a versatile building block in several advanced fields. Its utility extends beyond pharmaceuticals to agrochemicals and materials science. chemimpex.com In medicinal chemistry, it is a precursor for synthesizing compounds targeting various diseases. chemimpex.com In agricultural chemistry, it is used to create new herbicides and fungicides. chemimpex.com

A significant area of contemporary research involves using Pyridazine-3-carboxylic acid as a ligand in coordination chemistry to form metal complexes with novel properties. mdpi.comnih.gov For instance, ruthenium complexes with Pyridazine-3-carboxylic acid have been synthesized and characterized. mdpi.comnih.gov These complexes have demonstrated promising anti-biofilm activity against pathogenic bacteria like Pseudomonas aeruginosa, outperforming the free ligand. mdpi.comnih.gov Such studies indicate that metal complexation can enhance the biological activity of the parent pyridazine derivative. mdpi.comnih.gov

Future research is expected to continue exploring the synthesis of novel pyridazine derivatives with enhanced biological efficacy. researchgate.net The focus will likely be on designing targeted therapies and developing new materials. The ability of the pyridazine moiety to act as a bioisostere and to modulate the properties of a molecule will continue to be exploited in drug discovery. nih.gov The investigation into its role in organometallic chemistry and catalysis also represents a promising avenue for future studies.

Recent Research Highlights for Pyridazine-3-carboxylic Acid:

| Area of Research | Finding | Potential Application |

| Coordination Chemistry | Formation of Ruthenium(II) and Ruthenium(III) complexes. mdpi.comnih.gov | Development of new antibacterial agents with anti-biofilm properties. mdpi.comnih.gov |

| Materials Science | Incorporation into polymers and coatings. chemimpex.com | Enhanced thermal stability and chemical resistance of materials. chemimpex.com |

| Biochemical Research | Use in the study of enzyme inhibitors. chemimpex.com | Understanding metabolic pathways and identifying therapeutic targets. chemimpex.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridazine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h1-3H,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDLKQFDZHQPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

State of the Art Synthetic Methodologies and Derivatization Strategies

Classic and Contemporary Synthetic Routes to Pyridazine-3-carboxylic Acid

The preparation of pyridazine-3-carboxylic acid can be accomplished through various synthetic pathways, ranging from classical multi-step sequences involving readily available starting materials to more contemporary methods employing advanced catalytic systems.

Historically, the synthesis of pyridazine-3-carboxylic acid has relied on multi-step pathways. Two notable routes start from either levulinic acid or furfuryl acetate. datapdf.com The route from levulinic acid proceeds through a five-step sequence to yield 6-chloropyridazine-3-carboxylic acid, which can then be converted to the target acid. datapdf.com Another established method involves the permanganate (B83412) oxidation of 3-hydroxymethylpyridazine. datapdf.com

A well-documented sequence involves the oxidation of a substituted pyridazine (B1198779). For instance, 6-chloropyridazine-3-carboxylic acid can be synthesized by the oxidation of 3-chloro-6-methylpyridazine (B130396) using strong oxidizing agents like potassium permanganate or potassium dichromate in sulfuric acid. google.com The resulting 6-chloropyridazine-3-carboxylic acid serves as a key intermediate, which can undergo reductive dehalogenation to furnish pyridazine-3-carboxylic acid. datapdf.com The choice between these routes often depends on the availability and cost of the starting materials. datapdf.com

| Starting Material | Key Intermediate(s) | Final Step | Reference(s) |

| Levulinic Acid | 6-hydroxy-3-methyl-dihydropyridazine, 6-chloro-3-methylpyridazine | Reductive dehalogenation of 6-chloropyridazine-3-carboxylic acid | datapdf.com |

| Furfuryl Acetate | 3-Hydroxymethylpyridazine | Permanganate oxidation | datapdf.com |

| 3-Chloro-6-methylpyridazine | 6-Chloropyridazine-3-carboxylic acid | Nucleophilic substitution (e.g., methoxylation) or dehalogenation | datapdf.comgoogle.com |

Modern synthetic chemistry has introduced novel methodologies for constructing the pyridazine core with high efficiency and regioselectivity. While not always directly yielding the 3-carboxylic acid derivative, these methods are crucial for accessing functionalized pyridazine precursors.

Copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org Another advanced strategy involves the inverse-electron-demand Diels-Alder (IEDDA) reaction between electron-deficient tetrazines and various dienophiles. rsc.orgrsc.org For example, the reaction of 1,2,4,5-tetrazines with alkynyl sulfides, followed by denitrogenation, allows for the regioselective synthesis of trisubstituted pyridazines. rsc.org Furthermore, a TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones has been developed for synthesizing trisubstituted pyridazines. organic-chemistry.org

| Method | Reagents/Catalysts | Product Type | Reference(s) |

| 6-endo-trig Cyclization | Copper(II) catalyst, aerobic conditions | 1,6-Dihydropyridazines/Pyridazines | organic-chemistry.org |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 1,2,4,5-Tetrazines, alkynyl sulfides | Regioselectively substituted pyridazines | rsc.orgrsc.org |

| [4 + 2] Annulation | TBAI/K₂S₂O₈ | Trisubstituted pyridazines | organic-chemistry.org |

Strategic Functionalization and Analog Design of Pyridazine-3-carboxylic Acid Derivatives

Pyridazine-3-carboxylic acid is a valuable building block for creating a wide array of more complex molecules. chemimpex.com Strategic modifications can be made at the carboxylic acid group, on the pyridazine ring itself, or by using the core structure to build fused heterocyclic systems.

The carboxylic acid group at the 3-position is a prime site for derivatization. Standard organic transformations can be employed to convert it into various functional groups. For instance, esterification can be achieved by refluxing with an alcohol, and subsequent treatment of the ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding carbohydrazide. datapdf.com Amide formation is also a common strategy, often facilitated by coupling agents. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to couple the carboxylic acid with amines in aqueous solutions. thermofisher.com In organic solvents, N,N'-dicyclohexylcarbodiimide (DCC) is an effective condensing agent for coupling with amino acids. niscpr.res.in

| Derivative | Reagents | Purpose | Reference(s) |

| Ethyl Ester | Ethanol, acid catalyst | Intermediate for amides/hydrazides | datapdf.com |

| Amide | Amine, EDAC or DCC | Bioisosteric replacement, further functionalization | datapdf.comthermofisher.comniscpr.res.in |

| Hydrazide | Ethyl ester, hydrazine hydrate | Precursor for heterocycle synthesis | datapdf.com |

| Amino Acid Conjugate | Amino acid, DCC | Synthesis of peptide-like structures | niscpr.res.in |

Functionalization of the pyridazine ring itself allows for the introduction of various substituents that can modulate the molecule's properties. Nucleophilic aromatic substitution is a key strategy, particularly on pyridazine rings bearing a leaving group such as a halogen. A clear example is the synthesis of 6-methoxypyridazine-3-carboxylic acid from 6-chloropyridazine-3-carboxylic acid by reaction with sodium methoxide. google.com Similarly, the 4-position of a 4,6-dichloropyridazine-3-carboxylate has been shown to undergo regioselective nucleophilic substitution. mdpi.com These reactions demonstrate the ability to precisely install functional groups at specific positions on the pyridazine core.

| Precursor | Reagent(s) | Position of Substitution | Product | Reference(s) |

| 6-Chloropyridazine-3-carboxylic acid | Sodium methoxide, methanol | C-6 | 6-Methoxypyridazine-3-carboxylic acid | google.com |

| 4,6-Dichloropyridazine-3-carboxylate | t-butyl ethyl malonate | C-4 | 4-(substituted) 6-chloropyridazine-3-carboxylate | mdpi.com |

Pyridazine-3-carboxylic acid and its derivatives are excellent precursors for constructing fused polycyclic systems, which are of significant interest in drug discovery. The functional groups on the pyridazine ring can be manipulated to undergo intramolecular cyclization reactions, leading to novel heterocyclic scaffolds.

For example, pyridazin-3(2H)-ones can be converted to 3-chloropyridazines, which upon treatment with hydrazine hydrate yield 3-hydrazinopyridazines. These hydrazino derivatives are versatile intermediates that can be cyclized with various reagents to form fused triazolo[4,5-b]pyridazines. researchgate.net Another approach involves the reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using iron in acetic acid to produce pyridazoquinolinones. mdpi.com Furthermore, pyridazine-4-carboxylic acid derivatives have been used to synthesize pyridazino[3,4-d] mdpi.comnih.govoxazin-5-one systems through reactions involving the amino and carboxylic acid groups. ekb.eg

| Pyridazine Precursor | Key Reaction | Fused System Formed | Reference(s) |

| 3-Hydrazinopyridazine derivatives | Cyclization with formic acid, acetic acid, etc. | Triazolo[4,5-b]pyridazine | researchgate.net |

| 4-(2-Nitrophenyl)-pyridazine-3-carboxylate esters | Reductive cyclization (Fe/AcOH) | Pyridazoquinolinone | mdpi.com |

| 3-Amino-pyridazine-4-carboxylic acid | Reaction with acetic anhydride | Pyridazino[3,4-d] mdpi.comnih.govoxazin-5-one | ekb.eg |

| 4,6-Dichloropyridazine-3-carboxylate | Cyclocondensation with ammonia | Dihydroxypyridopyridazine | mdpi.com |

Synthesis of Fused Heterocyclic Systems Incorporating the Pyridazine Core

Mechanistic Insights into Organic Reactions Involving Pyridazine-3-carboxylic Acid Precursors

Understanding the mechanisms of the reactions used to synthesize these heterocyclic systems is crucial for optimizing reaction conditions and controlling product outcomes, including stereochemistry.

Detailed kinetic studies on the formation of pyrazolo[3,4-d]pyridazines and pyridazinone-based derivatives directly from pyridazine-3-carboxylic acid or its simple derivatives are not extensively reported in the available literature. The majority of published research focuses on synthetic outcomes and the exploration of substrate scope. Mechanistic discussions are often qualitative, proposing plausible reaction pathways without the support of rigorous kinetic data. For instance, the cyclocondensation reactions are generally understood to proceed via initial nucleophilic attack of the hydrazine on a carbonyl group, followed by intramolecular cyclization and dehydration, but the rate-determining steps and the influence of substituents on the reaction rates have not been systematically investigated through kinetic analysis.

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. In the context of pyridazine-3-carboxylic acid derivatives, diastereoselective synthesis has been successfully achieved, particularly in the formation of substituted pyridazinone rings.

A notable example is the diastereoselective transformation of α,β-didehydroglutamates into 6-oxoperhydropyridazine-3-carboxylic acid derivatives (OPCAs). acs.orgnih.gov The cyclization of glutamate (B1630785) derivatives with hydrazine can proceed with high diastereoselectivity. For instance, the cyclization of certain 4-substituted glutamates with hydrazine leads to the corresponding 4,5-cis-tetrahydropyridazine-3-carboxylates in a diastereoselective manner. acs.org

Furthermore, the reduction of the imino bond in 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylates can be highly diastereoselective. The stereochemical outcome of this reduction is controlled by the substituent at the C-4 position of the pyridazinone ring. The hydride attack occurs from the face opposite to the C-4 substituent, leading to a high preference for the 3,4-cis isomers of the resulting perhydropyridazine-3-carboxylic acid derivatives. acs.org This demonstrates that existing stereocenters can effectively direct the stereochemical outcome of subsequent transformations.

| Substrate | Reagent | Product Diastereoselectivity | Reference |

| 4-Methyl-α,β-didehydroglutamate derivative | Hydrazine | 4,5-cis-tetrahydropyridazine-3-carboxylate | acs.org |

| 4-Substituted-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate | NaCNBH₃ | 3,4-cis-6-oxoperhydropyridazine-3-carboxylate | acs.org |

Advanced Studies in Coordination Chemistry and Metallodrug Design

Ligand Design and Coordination Modes of Pyridazine-3-carboxylic Acid

The coordination behavior of pyridazine-3-carboxylic acid is dictated by the arrangement of its donor atoms, which allows for diverse binding motifs with metal centers.

Pyridazine-3-carboxylic acid predominantly acts as a bidentate ligand, coordinating to metal ions through one of the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atom of the deprotonated carboxylate group. mdpi.comnih.gov This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. mdpi.com

Interestingly, studies on ruthenium complexes have revealed a rare tridentate coordination mode for pyridazine-3-monocarboxylates. In this arrangement, two nitrogen donors from the same pyridazine-3-carboxylate ligand coordinate with two different metal centers from the sides of the pyridazine ring, showcasing the ligand's versatility. mdpi.com The presence of lone pairs of electrons on both nitrogen and oxygen atoms allows for the formation of not only bidentate compounds but also bridged systems and coordination polymers. mdpi.com

The ability of pyridazine-3-carboxylic acid to form stable chelate rings is a key aspect of its coordination chemistry. This chelation enhances the thermodynamic stability of the resulting metal complexes.

Furthermore, the ligand exhibits significant bridging capabilities. The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes and coordination polymers. In some ruthenium(III) complexes, the carboxylate group acts as a monodentate bridging ligand, connecting both ruthenium and sodium ions. mdpi.com This bridging can lead to the formation of extended one-, two-, or three-dimensional networks, a feature of significant interest in materials science and crystal engineering.

Synthesis and Characterization of Metal Complexes with Pyridazine-3-carboxylic Acid

The synthesis of metal complexes with pyridazine-3-carboxylic acid has been successfully achieved with various transition metals, notably ruthenium and zinc. These complexes have been extensively characterized to elucidate their structural and electronic properties.

Ruthenium complexes with pyridazine-3-carboxylic acid have been synthesized using different ruthenium precursors. For instance, the reaction of a dimeric arene-ruthenium precursor, ((\eta^6)-p-cymene)Ru((\mu)-Cl)Cl, with the ligand in a 1:2 molar ratio yields a ruthenium(II) complex, [((\eta^6)-p-cymene)RuCl(pdz-3-COO)]. mdpi.com Ruthenium(III) complexes, such as RuCl(_2)(pdz-3-COO)(_2)Na(H(_2)O) and RuCl(_2)(pdz-3-COO)(_2)Na(H(_2)O)(_2), have been prepared by a reflux method using a ruthenium(III) chloride solution and the ligand in the presence of sodium bicarbonate to facilitate deprotonation. mdpi.com

The synthesis of a zinc(II) complex, zinc(II) pyridazine-3-carboxylate tetrahydrate, has also been reported, highlighting the ligand's ability to coordinate with different metal ions. tandfonline.com

Single-crystal X-ray diffraction has been a pivotal technique in determining the precise molecular structures of these metal complexes. For the ruthenium(II) complex [((\eta^6)-p-cymene)RuCl(pdz-3-COO)], the crystal structure confirmed the bidentate coordination of the pyridazine-3-carboxylate ligand, forming a stable five-membered chelate ring with the ruthenium ion. mdpi.com

In the case of the ruthenium(III) complexes, X-ray diffraction revealed a polymeric structure where the pyridazine-3-carboxylate ligand bridges between ruthenium and sodium ions. mdpi.com The structure of zinc(II) pyridazine-3-carboxylate tetrahydrate has also been determined, providing insight into the coordination environment of the zinc ion. tandfonline.com

Table 1: Selected Crystallographic Data for a Ruthenium(II) Complex

| Parameter | Value |

| Chemical Formula | C(15)H({17})ClN(_2)O(_2)Ru |

| Crystal System | Monoclinic |

| Space Group | P2(_1)/n |

| a (Å) | 7.6543(2) |

| b (Å) | 13.4567(3) |

| c (Å) | 15.6789(4) |

| (\beta) (°) | 98.765(2) |

| Volume (ų) | 1594.56(7) |

| Z | 4 |

Data for [((\eta^6)-p-cymene)RuCl(pdz-3-COO)] mdpi.com

A range of spectroscopic techniques has been employed to characterize the metal complexes of pyridazine-3-carboxylic acid. In the infrared (IR) spectra of the ruthenium complexes, a shift in the stretching vibrations of the pyridazine ring and the disappearance of the COOH proton signal confirm the coordination of the ligand to the metal ion in its deprotonated form. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy has also been instrumental. In the H NMR spectrum of a ruthenium(II) complex, the upfield shift of the aromatic protons of the pyridazine ring indicates coordination with the ruthenium ion. mdpi.com The C NMR spectrum shows a notable shift for the carbon atom of the carboxylate group, further confirming its coordination. mdpi.com

Electrochemical studies, particularly cyclic voltammetry, have been used to probe the redox properties of these complexes. For ruthenium complexes, cyclic voltammograms have revealed metal-centered redox processes. For a Ru(II) complex, a quasi-reversible oxidation wave corresponding to the Ru(II)/Ru(III) couple is observed. mdpi.com Ruthenium(III) complexes exhibit more complex electrochemical behavior, with multiple redox peaks corresponding to Ru(I)/Ru(II), Ru(II)/Ru(III), and Ru(III)/Ru(IV) transitions. mdpi.com

Table 2: Electrochemical Data for Ruthenium Complexes

| Complex | Redox Couple | E({pa}) (V) | E({pc}) (V) | (\Delta)E({p}) (V) |

| [((\eta^6)-p-cymene)RuCl(pdz-3-COO)] | Ru(II)/Ru(III) | 0.841 | 0.765 | 0.076 |

| RuCl(_2)(pdz-3-COO)(_2)Na(H(_2)O) | Ru(I)/Ru(II) | -0.150 | -0.250 | 0.100 |

| Ru(II)/Ru(III) | 0.250 | 0.150 | 0.100 | |

| Ru(III)/Ru(IV) | 1.450 | 1.350 | 0.100 |

Potentials are referenced against Ag/AgCl. mdpi.com

While detailed electrochemical data for zinc complexes with pyridazine-3-carboxylic acid are less common in the literature, the redox-inert nature of Zn(II) suggests that any observed electrochemical activity would likely be ligand-centered.

Computational Chemistry Approaches to Metal-Ligand Interactions

Computational chemistry has emerged as an indispensable tool in the study of coordination compounds, providing deep insights into the nature of metal-ligand interactions that are often difficult to probe experimentally. For complexes involving Pyridazine-3-carboxylic acid, theoretical methods are crucial for understanding their electronic structure, predicting their geometric arrangements, and estimating their stability. These computational approaches enable a rational design of novel metallodrugs by correlating structural and electronic properties with potential therapeutic activity.

Electronic Structure Analysis of Coordination Bonds

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for analyzing the electronic structure of coordination bonds. By calculating the distribution of electrons within a molecule, DFT provides a detailed picture of bonding, reactivity, and various spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining the stability of a complex. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

In complexes of pyridazine derivatives, the HOMO is often located on the electron-rich parts of the ligand, such as the carboxylate oxygen atoms, while the LUMO may be delocalized over the pyridazine ring. acs.orgacs.org This distribution is key to understanding processes like photoinduced electron transfer. acs.org For instance, in a related pyridazinone derivative, the most intense electronic absorption band was attributed to a π→π* transition, a finding supported by Time-Dependent DFT (TD-DFT) calculations. nih.gov

Quantum Chemical Descriptors: DFT calculations can determine various quantum chemical properties that describe the nature of metal-ligand interactions. These descriptors help in predicting the behavior of complexes in different chemical environments.

Interactive Table: Key Quantum Chemical Descriptors

| Descriptor | Symbol | Significance in Coordination Chemistry |

| HOMO Energy | EHOMO | Indicates the ability to donate electrons; higher energy suggests a better electron donor. |

| LUMO Energy | ELUMO | Indicates the ability to accept electrons; lower energy suggests a better electron acceptor. |

| Energy Gap | ΔE | Correlates with the chemical stability and reactivity of the complex. nih.gov |

| Electronegativity | χ | Measures the tendency of the complex to attract electrons. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

| Global Softness | S | The reciprocal of global hardness, indicating how easily the electron cloud is polarized. |

| Dipole Moment | μ | Provides insight into the overall polarity of the complex and its potential interactions with polar solvents. |

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer interactions between the metal center and the Pyridazine-3-carboxylic acid ligand. NBO analysis can quantify the stabilization energy associated with the donation of electron density from the ligand's orbitals to the metal's vacant orbitals, providing a quantitative measure of the covalent character of the coordination bond. nih.gov

Prediction of Coordination Geometries and Stability Constants

Computational methods are extensively used to predict the three-dimensional structures of coordination complexes and to estimate their thermodynamic stability in solution.

Coordination Geometry Optimization: Theoretical calculations, particularly using DFT, allow for the optimization of the geometric structure of metal complexes. This process determines the lowest energy arrangement of atoms, providing predictions of bond lengths and angles. tandfonline.com These computationally derived structures can be validated by comparison with experimental data from techniques like single-crystal X-ray diffraction. tandfonline.comnih.govmdpi.com

For example, a study on a Cu(II) complex with a pyridazine carboxyl derivative demonstrated that the geometric bond lengths and angles optimized using DFT were in good agreement with the values obtained from X-ray analysis. tandfonline.com Similarly, DFT has been used to investigate the distorted octahedral coordination geometries in various transition metal complexes with histidine, a ligand with coordination sites similar to Pyridazine-3-carboxylic acid. mdpi.com

Interactive Table: Comparison of Experimental and DFT-Calculated Bond Lengths for a Ruthenium-Pyridazine-3-Carboxylate Complex

| Bond | Experimental Bond Length (Å) (X-ray) | Notes |

| Ru-N | 2.030(1) - 2.0311(13) | Bond between Ruthenium and the pyridazine ring Nitrogen. nih.gov |

| Ru-O | 2.033(1) - 2.0388(1) | Bond between Ruthenium and the carboxylate Oxygen. nih.gov |

| Ru-Cl | 2.3285(5) - 2.3402(4) | Bond between Ruthenium and a Chloride ion. nih.gov |

Data derived from studies on Ru(III) complexes with Pyridazine-3-carboxylate ligands. nih.gov

These calculations can also reveal subtle structural features, such as the planarity of chelate rings and distortions from ideal geometries caused by electronic effects or steric hindrance. nih.gov

Prediction of Stability Constants: The stability constant (log β) is a measure of the strength of the interaction between a metal ion and a ligand in solution. Predicting these constants is a significant challenge in computational chemistry but is vital for understanding the behavior of metallodrugs under physiological conditions. rsc.orgrsc.org

Computational schemes based on DFT, combined with a continuum solvent model, have been developed to calculate the free energies of ligand- and proton-exchange reactions. rsc.org This allows for the accurate prediction of both stability constants and pKa values. rsc.org While complex, these methods can provide a detailed description of microscopic equilibria, aiding in the design of ligands that can selectively bind to specific metal ions. rsc.orgaip.org More recent approaches also leverage machine learning models, trained on extensive databases of experimental data, to predict stability constants with increasing accuracy. aip.orgresearchgate.net Such predictive power is essential for screening potential ligands and accelerating the discovery of new metal-based therapeutic agents. aip.org

Comprehensive Analysis of Biological Activity Mechanisms and Molecular Targets

Research into Oncological Pathways and Cellular Apoptosis Induction

The anticancer potential of pyridazine (B1198779) derivatives is a rapidly expanding area of research. nih.gov These compounds have been shown to interfere with key oncological pathways, leading to the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis.

Pyridazine-3-carboxylic acid derivatives have demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines. For instance, a series of newly synthesized pyrido[2,3-c]pyridazine derivatives were evaluated for their cytotoxic effects. sid.ir Several of these compounds exhibited promising cytotoxicity against human cancer cell lines, including lung (A549), pancreatic (MIAPaCa), and oral (KB) cancer cells. sid.ir Specifically, a heteroaryl substituted derivative showed IC50 values of 6.0 and 8.9 μM on A549 and MIAPaCa cancer cell lines, respectively. sid.ir Another compound in a different series of derivatives displayed cytotoxicity with an IC50 of 9.0 μM on the KB cell line. sid.ir

The mechanism behind this antiproliferative activity is often linked to the inhibition of critical enzymes involved in cell growth and signaling. One key target is the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow. jst.go.jprsc.org Certain pyridazinone-based diarylurea derivatives have been investigated for their VEGFR-2 inhibitory activity, with some compounds showing significant growth inhibition percentages against a panel of 60 cancer cell lines. rsc.org

Table 1: Cytotoxic Activity of Selected Pyrido[2,3-c]pyridazine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Heteroaryl Derivative 1 | A549 (Lung) | 6.0 |

| Heteroaryl Derivative 1 | MIAPaCa (Pancreatic) | 8.9 |

| Substituted Acetamide Derivative | KB (Oral) | 9.0 |

Data sourced from a study on N-1-propargyl pyrido[2,3-c]pyridazine-3-carboxamide derivatives. sid.ir

Beyond inhibiting proliferation, pyridazine derivatives can actively induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. Studies have shown that certain pyridazinone-based compounds can modulate the expression of key apoptotic regulatory proteins. rsc.org

One such study demonstrated that a promising pyridazinone derivative led to the upregulation of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. rsc.org The Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis, and shifting this balance in favor of Bax promotes cell death. Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is another mechanism attributed to these compounds. mdpi.com For example, nanoparticles of a pyrazolo-pyridazine derivative were found to upregulate the levels of caspase-3, a key executioner caspase. mdpi.com

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition presents a valuable strategy for cancer therapy. Certain pyridazine derivatives have been identified as potent inhibitors of CDKs. mdpi.com

For instance, a pyrazolo-pyridazine derivative has been shown to exhibit excellent inhibition of CDK-2 kinase. mdpi.com By inhibiting CDKs, these compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. Research on a pyridazinone derivative revealed that it could induce a G0–G1 phase cell cycle arrest in a non-small cell lung cancer cell line, increasing the cell population in this resting phase from 85.41% to 90.86%. rsc.org This modulation of the cell cycle effectively stops the progression of cancer.

Antimicrobial Efficacy and Virulence Factor Attenuation Studies

In addition to their anticancer properties, pyridazine-3-carboxylic acid and its derivatives have been investigated for their potential as antimicrobial agents. researchgate.netrjptonline.orgsarpublication.com The rise of antibiotic resistance has spurred the search for new compounds capable of combating bacterial, fungal, and viral infections.

Derivatives of pyridazine have demonstrated a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. researchgate.netbiomedpharmajournal.org For example, certain 6-phenyl–pyridazine-3-one derivatives have shown excellent activity against Streptococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.org Another study highlighted a pyridazine derivative with promising in vitro antimicrobial activities against both types of bacteria, comparable to the antibiotic tetracycline. researchgate.net

The structural modifications on the pyridazine ring play a crucial role in determining the antibacterial potency and spectrum. Some derivatives exhibit selective activity; for instance, one compound was highly active against Staphylococcus aureus (Gram-positive) with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, while others showed good activity against Pseudomonas aeruginosa (Gram-negative). rsc.orgbiomedpharmajournal.org

Table 2: In Vitro Antibacterial Activity of Selected Pyridazinone Derivatives

| Bacterial Strain | Compound IIIa | Compound IIIb | Compound IIIc | Compound IIId |

|---|---|---|---|---|

| S. pyogenes | +++ | ++ | ++ | - |

| S. aureus | ++ | ++ | - | +++ |

| P. aeruginosa | + | - | ++ | ++ |

| E. coli | +++ | - | - | - |

Activity is indicated qualitatively: (+++) Very Good/Excellent, (++) Good, (+) Moderate, (-) No Activity. biomedpharmajournal.org

The antimicrobial research on pyridazine derivatives extends to their efficacy against fungi and viruses. rjptonline.org Several studies have reported significant antifungal activity. For example, a pyridazinone derivative showed notable activity against Candida albicans with an MIC of 16 μg/mL. rsc.org Other pyridazinone compounds have demonstrated good to very good activity against fungal strains like Aspergillus niger and Candida albicans. biomedpharmajournal.org

In the realm of antiviral research, pyridazine derivatives have been evaluated for their activity against various viruses, including hepatitis A virus (HAV). mdpi.com One particular derivative, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] sid.irjst.go.jpmdpi.comtriazine-3(4H)-thione, exhibited the highest inhibitory effect against HAV in a pharmacological screening. mdpi.com The versatility of the pyridazine scaffold allows for the development of compounds with a wide range of antimicrobial applications.

Mechanisms of Anti-Biofilm Activity and Quorum Sensing Disruption

The formation of bacterial biofilms is a significant challenge in clinical settings, contributing to persistent infections and increased resistance to antimicrobial agents. Research into novel anti-biofilm agents has identified pyridazine derivatives as a promising area of investigation. While studies on Pyridazine-3-carboxylic acid hydrochloride are part of a broader exploration, significant findings have emerged from its metal complexes.

Ruthenium complexes incorporating pyridazine-3-carboxylic acid as a ligand have demonstrated notable anti-biofilm capabilities, particularly against Pseudomonas aeruginosa PAO1. mdpi.comnih.gov In comparative studies, these ruthenium complexes showed superior performance in inhibiting biofilm formation compared to the free pyridazine-3-carboxylic acid ligand. mdpi.comnih.gov The mechanism of this enhanced activity is linked to the suppression of key virulence factors. Specifically, the complexes were found to significantly inhibit the production of pyoverdine, a siderophore essential for iron acquisition and virulence in P. aeruginosa. mdpi.comnih.gov This reduction in virulence factor production suggests an interference with the regulatory networks controlling bacterial pathogenicity.

The disruption of virulence factor production is often indicative of interference with quorum sensing (QS) systems. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, regulating processes such as biofilm formation and virulence factor secretion. nih.gov Although direct studies detailing the specific interaction of Pyridazine-3-carboxylic acid hydrochloride with QS signaling molecules or receptors are not extensively documented, the observed downstream effects of its metal complexes on biofilm and virulence factor production in P. aeruginosa strongly suggest a potential role in quorum sensing disruption. mdpi.comnih.gov The inhibition of pyoverdine, a QS-regulated factor, points towards the compound's potential to act as a quorum sensing inhibitor (QSI). mdpi.comnih.gov

| Compound | Concentration Range Tested (mM) | Average Biofilm Inhibition (%) | Effect on Pyoverdine Production |

|---|---|---|---|

| [(η6-p-cym)RuIICl(pdz-3-COO)] | 0.03125 to 0.5 | ~65% | High suppressive activity mdpi.comnih.gov |

| [RuIIICl2(pdz-3-COO)2Na(H2O)]n(H2O)0.11 | 0.03125 to 0.5 | ~65% | High suppressive activity mdpi.comnih.gov |

| Pyridazine-3-carboxylic acid (ligand only) | Not specified | Weaker than complexes mdpi.comnih.gov | Not specified |

Exploration of Diverse Pharmacological Action Mechanisms

The pyridazine scaffold is a versatile pharmacophore found in numerous compounds with a wide array of biological activities. mdpi.com Research into derivatives of Pyridazine-3-carboxylic acid has revealed multiple mechanisms of pharmacological action, including enzyme inhibition and modulation of physiological systems.

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is therefore a major target for anti-cancer therapies. While various heterocyclic compounds, including those with furopyrimidine and thienopyrimidine scaffolds, have been identified as potent VEGFR-2 inhibitors, specific studies focusing on Pyridazine-3-carboxylic acid hydrochloride in this context are limited. nih.gov The broader class of pyridazine-containing molecules, however, continues to be an area of interest in the design of novel kinase inhibitors.

COX-1/COX-2 Inhibition: Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. mdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Numerous studies have demonstrated that various pyridazine derivatives act as inhibitors of COX-1 and COX-2. mdpi.comnih.govsemanticscholar.orgresearchgate.net A significant portion of this research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. mdpi.com For instance, certain synthesized pyridazine scaffolds have shown enhanced potency and selectivity for the COX-2 enzyme over the COX-1 enzyme, with some derivatives exhibiting inhibitory concentrations (IC₅₀) in the sub-micromolar range, comparable or superior to established drugs like celecoxib. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Pyridazine Derivative 4c nih.gov | Not specified | 0.26 | Not specified |

| Pyridazine Derivative 6b nih.gov | 1.14 | 0.18 | 6.33 |

| Celecoxib (Reference) nih.gov | Not specified | 0.35 | Not specified |

| Indomethacin (Reference) nih.gov | Not specified | Not specified | 0.50 |

The pyridazine nucleus is a core component of several compounds investigated for their cardiovascular effects. mdpi.com Derivatives based on the pyridazinone and pyridazine structures have shown significant potential as vasodilators and antihypertensive agents. nih.govscispace.com

Studies on a variety of 6-phenylpyridazin-3(2H)-one derivatives have revealed potent vasorelaxant activity, in some cases exceeding that of the reference drug hydralazine. nih.gov Certain pyridazin-3-one derivatives have exhibited exceptional potency with half-maximal effective concentrations (EC₅₀) in the low nanomolar range. rsc.org The mechanism underlying the vasorelaxant effect of some of these derivatives has been linked to the modulation of the nitric oxide (NO) pathway. rsc.orgnih.gov These compounds have been shown to significantly increase the expression of endothelial nitric oxide synthase (eNOS) mRNA, leading to an elevated aortic content of NO, a key molecule in promoting vasodilation. rsc.orgnih.gov Furthermore, other research has pointed to the direct relaxation of vascular smooth muscle as a mechanism of action for certain antihypertensive pyridazine compounds. nih.gov

| Compound Series | Most Potent Compound | EC₅₀ (µM) |

|---|---|---|

| 6-phenyl-3-pyridazinone derivatives nih.gov | Acid 5 | 0.339 |

| Pyridazin-3-one tethered thiosemicarbazides rsc.org | Compound 4h | 0.0117 |

| Cyclized Pyridazin-3-one derivatives rsc.org | Compound 5e | 0.0025 |

| Hydralazine (Reference) nih.govrsc.org | - | 18.210 |

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells, and an imbalance in their production and elimination leads to oxidative stress, which is implicated in numerous diseases. Antioxidants are substances that can prevent or slow this damage. The antioxidant potential of various chemical structures is an area of intense research.

While direct and specific data on the antioxidant and ROS scavenging activity of Pyridazine-3-carboxylic acid hydrochloride is not extensively detailed in the available literature, the chemical properties of related compounds provide some insights. It has been noted that nitrogen-containing compounds that also possess a carboxylic acid group can exhibit strong antioxidant activities. nih.gov For example, studies on other heterocyclic compounds, such as a catechol hydrazinyl-thiazole derivative, have demonstrated significant antioxidant capacity. mdpi.com The antioxidant activity of such compounds is often evaluated through in vitro assays that measure their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). mdpi.com The presence of the carboxylic acid moiety in the pyridazine-3-carboxylic acid structure suggests a potential for such activity, though this requires specific experimental validation.

Compound Index

| Compound Name |

|---|

| Pyridazine-3-carboxylic acid;hydrochloride |

| Pyridazine-3-carboxylic acid |

| Ruthenium |

| [(η6-p-cym)RuIICl(pdz-3-COO)] |

| [RuIIICl2(pdz-3-COO)2Na(H2O)]n(H2O)0.11 |

| Pyoverdine |

| Celecoxib |

| Indomethacin |

| Arachidonic acid |

| Prostaglandins |

| Hydralazine |

| Nitric oxide |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

Advanced Computational Modeling and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties that govern chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For pyridazine (B1198779) derivatives, Density Functional Theory (DFT) is a common method used to calculate these quantum chemical parameters. researchgate.net Electron density analysis provides further detail on the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. The nitrogen atoms in the pyridazine ring, being highly electronegative, create a π-electron deficient system, influencing the molecule's reactivity. liberty.edu

Table 1: Calculated Quantum Chemical Parameters for Representative Pyridazine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridazine Derivative P1 | -9.01 | -1.58 | 7.43 |

| Pyridazine Derivative P2 | -8.54 | -1.74 | 6.80 |

| Pyridazine Derivative P3 | -9.23 | -2.01 | 7.22 |

| Pyridazine Derivative P4 | -9.14 | -1.76 | 7.38 |

This table is generated based on data for substituted pyridazine derivatives studied as corrosion inhibitors, illustrating the application of FMO theory. researchgate.netresearchgate.net

The protonation state of Pyridazine-3-carboxylic acid is crucial for its behavior in biological and chemical systems, and this is governed by its pKa values. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent. mrupp.infonih.gov These calculations typically employ quantum mechanical methods, such as DFT, combined with a continuum solvation model (like the Solvation Model based on Density, SMD) to account for the effect of the solvent (usually water). nih.gov

For Pyridazine-3-carboxylic acid, there are two main ionizable groups: the carboxylic acid proton and the pyridazine ring nitrogens. The pyridazine ring itself is weakly basic, with a pKa of approximately 2.0 for the protonated form. nih.gov The carboxylic acid group is acidic. Computational studies on related heterocycles and carboxylic acids show that the accuracy of pKa prediction depends on the level of theory, the basis set, and the solvation model used. nih.gov For instance, DFT calculations at the B3LYP level of theory have been successfully used to estimate the acidities of pyrimidines and related compounds. nih.gov The electron-withdrawing nature of the pyridazine ring is expected to lower the pKa of the carboxylic acid group compared to benzoic acid.

Molecular Dynamics Simulations to Elucidate System Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of systems. This technique is invaluable for understanding how a molecule like Pyridazine-3-carboxylic acid interacts with its environment, such as biological macromolecules or material surfaces.

Human Serum Albumin (HSA) is a primary transport protein in the blood, and the binding of drug molecules to it significantly affects their bioavailability and disposition. shirazu.ac.ir MD simulations can elucidate the stability of a ligand-protein complex and characterize the interactions at an atomic level. nih.govnih.gov

While specific MD studies on the hydrochloride salt of Pyridazine-3-carboxylic acid with HSA are not widely available, research on its metal complexes provides significant insight. For example, studies on ruthenium complexes with Pyridazine-3-carboxylic acid have used molecular docking complemented by fluorescence spectroscopy to investigate interactions with HSA. mdpi.com These computational approaches predict the binding site and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govmdpi.com MD simulations of other small molecules with HSA have shown that ligands can bind to various subdomains of the protein, with the stability of the complex being analyzed over simulation times extending to 100 nanoseconds. nih.gov

The interaction of pyridazine derivatives with material surfaces is relevant in fields like corrosion inhibition and materials science. MD simulations and quantum chemical studies can model the adsorption process, revealing the orientation of the molecule on the surface and the nature of the binding. rsc.orgmdpi.com

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interaction.

Derivatives of Pyridazine-3-carboxylic acid have been investigated as ligands for various biological targets. For example, pyridazine-3-carboxamides have been designed as selective agonists for the cannabinoid receptor 2 (CB2), and docking simulations were used to explain their binding mode within the receptor's active site. nih.gov In other studies, pyridazine derivatives have been docked into the active sites of enzymes like E. coli DNA gyrase subunit B, c-Met, and Pim-1 to predict their potential as antimicrobial or antitumor agents. dntb.gov.uarsc.org

The results of a docking study are typically summarized by a scoring function, which estimates the binding affinity (often as a binding energy in kcal/mol). The analysis also identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the target protein. nih.gov

Table 2: Examples of Molecular Docking Studies with Pyridazine Derivatives

| Derivative Class | Biological Target | Key Findings |

|---|---|---|

| Pyridazine-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Docking simulations explained the interaction mode of highly active and selective agonists. nih.gov |

| Triazolo[4,3-b]pyridazines | c-Met / Pim-1 Kinases | Docking suggested a similar mode of interaction at the ATP-binding site compared to known ligands. rsc.org |

| Pyrido[2,3-d] pyridazines | GABA-A Receptor (Anticonvulsant) | In silico docking analysis was used to predict anticonvulsant potential. researchgate.net |

Computational Assessment of Binding Affinities and Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of Pyridazine-3-carboxylic acid, docking studies have been instrumental in understanding their interactions with various biological targets.

One key area of investigation has been their potential as kinase inhibitors. In a study focused on Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a target for cancer therapy, molecular docking was used to explore the binding interactions of novel 3,6-disubstituted pyridazine derivatives. tandfonline.comnih.gov The docking protocol was first validated by re-docking a known co-crystallized ligand, Roniciclib, into the CDK2 binding site, which confirmed the accuracy of the method. tandfonline.com Subsequent docking of the synthesized pyridazine compounds revealed key interactions within the ATP-binding pocket of CDK2, providing a structural basis for their observed inhibitory activity. tandfonline.comnih.gov

Similarly, docking simulations were employed to elucidate the interaction modes of a series of Pyridazine-3-carboxamides with the Cannabinoid Receptor 2 (CB2), a target for inflammatory and neuropathic pain. nih.gov These simulations helped to explain the structure-activity relationships (SAR) observed within the series and guided the design of compounds with improved potency and selectivity. nih.gov

Further research into Stimulator of Interferon Genes (STING) agonists, which are promising for cancer immunotherapy, utilized the cocrystal structure of a known agonist to predict the binding model for new derivatives. acs.org These models showed that the pyridazine ring and the carboxylic acid moiety of the ligands form conserved interactions with amino acid side chains of the STING protein, often mediated by water molecules. acs.org In another application, a molecular docking approach was successfully used to investigate the interactions between ruthenium complexes of Pyridazine-3-carboxylic acid and the major drug transport protein, human serum albumin. nih.gov

These examples underscore the power of computational methods to visualize and analyze the binding of Pyridazine-3-carboxylic acid derivatives at an atomic level, providing critical insights for structure-based drug design.

| Biological Target | Compound Class | Key Computational Findings | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 3,6-Disubstituted Pyridazines | Prediction of binding modes within the ATP-binding pocket, explaining observed inhibitory activity. | tandfonline.comnih.gov |

| Cannabinoid Receptor 2 (CB2) | Pyridazine-3-carboxamides | Elucidation of interaction modes, guiding the rational design of selective agonists. | nih.gov |

| Stimulator of Interferon Genes (STING) | 3-(Fluoro-imidazolyl)pyridazine Derivatives | Identification of conserved hydrogen-bond networks involving the pyridazine and carboxylic acid groups. | acs.org |

| Human Serum Albumin (HSA) | Ruthenium(II/III) Complexes of Pyridazine-3-carboxylic acid | Determination of binding interactions with the primary drug transport protein in plasma. | nih.gov |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique that involves the screening of large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach has been applied to identify new lead compounds based on the pyridazine scaffold.

In the quest for novel inhibitors of protein kinase CK2, for instance, virtual screening of compound libraries identified inhibitors featuring a purine scaffold. jst.go.jp The subsequent exploration of structure-activity relationships for these hits noted that other known synthetic inhibitors of CK2 include arylazole derivatives, such as those derived from Pyridazine-3-carboxylic acid. jst.go.jp This highlights how virtual screening can pinpoint promising scaffolds, which can then be elaborated upon using knowledge of related chemical classes.

Pharmacophore modeling, a method that defines the essential 3D features of a pharmacologically active molecule, is often used in conjunction with virtual screening. A pharmacophore model for Zika Virus (ZIKV) NS3 protease was used to screen for potential antiviral candidates, demonstrating the utility of this in silico approach for identifying potential inhibitors from the broader chemical space of heterocyclic compounds. iu.edu

In-silico screening of pyridazine analogs has also been explored for identifying compounds targeting the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor for the potential treatment of seizures, showcasing the versatility of the pyridazine core in CNS drug discovery. researchgate.net These studies exemplify how virtual screening serves as a powerful and cost-effective first step in the drug discovery pipeline, narrowing down vast chemical libraries to a manageable number of candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively.

Development of Predictive Models for Biological Activity

QSAR models are crucial for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For pyridazine-based compounds, 3D-QSAR and pharmacophore modeling have been applied to understand and predict their biological activities.

In a study on novel pyridazin-3-one derivatives designed as vasorelaxants, a 3D-QSAR pharmacophore modeling protocol was used to evaluate their potential activity. nih.gov This approach helped to identify the key structural features required for the desired vasodilatory effect and guided the design of compounds with superior potency. The models generated can then be used to predict the activity of other structurally similar compounds before they are synthesized.

Combined 3D-QSAR studies have also been performed on other pyridazine derivatives. science.gov These models correlate the 3D properties of the molecules (e.g., steric and electrostatic fields) with their biological response. Such models are valuable not only for predicting activity but also for providing insights into how structural modifications might influence the interaction with the biological target.

Correlation of Structural Features with Compound Properties

QSPR models focus on correlating molecular structure with physicochemical properties such as solubility, stability, and electronic properties. These models are vital for optimizing the drug-like characteristics of lead compounds.

The application of QSPR models has been suggested for predicting the degradation pathways of derivatives like 4,6-Dihydroxypyridazine-3-carboxylic acid. Such predictive models are important in assessing the environmental fate and metabolic stability of new chemical entities.

In the development of drugs for Human African Trypanosomiasis, physicochemical properties and multiparameter optimization (MPO) scores were used to prioritize starting points for medicinal chemistry. nih.gov This approach, which is conceptually similar to QSPR, involves scoring compounds based on a variety of calculated and measured properties known to influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org For a series of pyrazolo[1,5-b]pyridazines, properties such as aqueous solubility, molecular weight, and predicted CNS penetration were key factors in selecting candidates for further studies. nih.govacs.org This demonstrates the critical role of correlating structural features with key physicochemical properties to ensure that a biologically active compound also possesses the necessary characteristics to become a successful drug.

| Modeling Type | Application Area | Descriptors/Parameters Used | Predicted Outcome | Reference |

|---|---|---|---|---|

| 3D-QSAR | Vasorelaxant Activity | Pharmacophoric features (e.g., H-bond donors/acceptors, aromatic rings) | Biological activity (EC50 values) | nih.gov |

| QSPR | Compound Stability | Molecular descriptors (e.g., electronic, topological) | Degradation pathways | |

| Multiparameter Optimization (MPO) | Drug Development (ADME) | Aqueous solubility, molecular weight, clearance rates, CNS penetration scores | Prioritization of lead compounds with favorable drug-like properties | nih.govacs.org |

Non Medicinal Applications and Future Research Directions

Applications in Advanced Material Science and Engineering

The inherent properties of the pyridazine (B1198779) moiety, such as its polarity and ability to participate in hydrogen bonding and π-π stacking interactions, make it a valuable component in the design of advanced materials. Pyridazine-3-carboxylic acid and its derivatives are being explored for their potential to enhance the performance of polymers, coatings, and electronic devices.

While direct applications of Pyridazine-3-carboxylic acid;hydrochloride in the fabrication of chemical and biosensors are not extensively documented in current literature, the structural motifs of pyridazine and carboxylic acids are well-represented in sensor technology. Carboxylic acid groups are frequently utilized for their ability to be functionalized, allowing for the attachment of receptor units for specific analytes. The pyridazine ring, with its nitrogen atoms, can act as a signaling unit or a binding site for metal ions, which is a common principle in the design of fluorescent and colorimetric sensors. Future research could explore the derivatization of Pyridazine-3-carboxylic acid to create novel sensors for environmental monitoring, industrial process control, and biomedical diagnostics.

The ability of Pyridazine-3-carboxylic acid to form stable complexes with metal ions has positioned it as a candidate for applications in catalysis. chemimpex.com The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group can act as ligands, binding to metal centers to form coordination complexes. These complexes can exhibit catalytic activity in various organic reactions. For instance, ruthenium complexes with Pyridazine-3-carboxylic acid have been synthesized and characterized, demonstrating the ligand's capacity to bind to metal ions in a bidentate fashion through a pyridazine nitrogen and a carboxylate oxygen. mdpi.comnih.gov While the primary focus of some studies on these complexes has been their biological activity, their structural and electronic properties suggest potential for catalytic applications that remain to be fully explored. mdpi.comnih.gov

In the field of organic electronic devices, particularly organic light-emitting diodes (OLEDs), pyridazine-based compounds are gaining attention. The pyridazine moiety can function as an electron-accepting unit in donor-acceptor molecules designed for thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs. frontiersin.org Although specific research on this compound in this context is limited, its derivatives are being investigated as ligands in phosphorescent emitters and as host materials in phosphorescent OLEDs. frontiersin.org The electronic properties of the pyridazine ring make it a promising component for developing new materials for next-generation displays and lighting.

| Application Area | Role of Pyridazine-3-carboxylic acid Moiety | Potential Impact |

| Catalysis | Ligand for metal complexes | Development of new catalysts for organic synthesis |

| Organic Electronics (OLEDs) | Electron-accepting unit, ligand in emitters, host material | More efficient and stable organic light-emitting diodes |

Agrochemical Development and Environmental Impact Studies

Pyridazine-3-carboxylic acid serves as a valuable scaffold in the synthesis of new agrochemicals. chemimpex.com Its derivatives have shown promise as both herbicides and insecticides, offering potential solutions for crop protection.

Pyridazine-3-carboxylic acid is utilized as a precursor in the synthesis of novel herbicides. chemimpex.com The design of these herbicidal compounds often involves the modification of the carboxylic acid group and substitution on the pyridazine ring to optimize activity against specific weed species. The mode of action for many pyridine (B92270) and pyridazine-based herbicides involves mimicking natural plant hormones called auxins. This leads to abnormal growth and ultimately, the death of the target plant. Future research in this area will likely focus on designing derivatives with enhanced selectivity and lower environmental persistence.

Research has demonstrated that derivatives of pyridazine, including those synthesized from pyridazine-3-carboxylic acid, can exhibit significant insecticidal properties. For example, a series of [6-(3-pyridyl)pyridazin-3-yl]amides, initially designed as herbicides, were found to possess potent aphicidal activity. Further structure-activity relationship (SAR) studies on these compounds have aimed to optimize their insecticidal efficacy. While specific studies on the acaricidal (mite-killing) properties of this compound derivatives are not widely reported, the broad biological activity of the pyridazine scaffold suggests this as a potential area for future investigation.

| Agrochemical Class | Target Pests | Research Findings |

| Herbicides | Broadleaf and grass weeds | Acts as a building block for synthetic auxin herbicides. |

| Insecticides | Sucking insects (e.g., aphids) | Derivatives like [6-(3-pyridyl)pyridazin-3-yl]amides show potent aphicidal activity. |

| Acaricides | Mites | Limited specific data, but a potential area for future research. |

The environmental impact of newly developed agrochemicals is a critical consideration. Studies on the persistence, soil mobility, and non-target toxicity of pyridazine-based pesticides are essential to ensure their safe and sustainable use in agriculture.

Research on Corrosion Inhibition Mechanisms

Recent studies have highlighted the potential of pyridazine derivatives as effective corrosion inhibitors for metals, particularly in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the pyridazine molecules onto the metal surface, forming a protective layer that impedes the corrosion process.

The nitrogen atoms in the pyridazine ring, with their lone pairs of electrons, and the pi-electrons of the aromatic system play a crucial role in the adsorption process. These features allow the molecules to bind to the vacant d-orbitals of the metal atoms, creating a barrier between the metal and the corrosive medium. The presence of the carboxylic acid group in Pyridazine-3-carboxylic acid could further enhance its corrosion inhibition efficiency through additional coordination with the metal surface.

Research on new synthesized pyridazine derivatives has shown that their inhibition efficiency is dependent on factors such as the concentration of the inhibitor and the temperature. The adsorption of these inhibitors on steel surfaces in hydrochloric acid has been found to follow the Langmuir adsorption isotherm. Thermodynamic parameters such as the free energy of adsorption can be calculated to further understand the nature of the interaction between the inhibitor and the metal surface. Future work in this area could involve the synthesis and evaluation of new derivatives of this compound to develop more efficient and environmentally friendly corrosion inhibitors for various industrial applications.

| Metal | Corrosive Medium | Inhibition Mechanism | Key Findings |

| Mild Steel | Hydrochloric Acid (HCl) | Adsorption on the metal surface | Inhibition efficiency is concentration and temperature-dependent; follows Langmuir adsorption isotherm. |

Surface Adsorption Characteristics and Isotherm Models

The primary mechanism by which organic corrosion inhibitors protect metals is through adsorption onto the metal surface, forming a protective barrier against corrosive agents. The efficiency of this adsorption process can be understood by applying various adsorption isotherm models. For pyridazine derivatives, the Langmuir adsorption isotherm is often found to be applicable. This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each active site on the surface holding one inhibitor molecule.

The adsorption of this compound on a metal surface, such as mild steel in an acidic medium, would likely involve both physisorption and chemisorption. Physisorption may occur due to electrostatic interactions between the protonated pyridazine ring and a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻). Chemisorption, a stronger form of adsorption, would involve the sharing of electrons between the nitrogen atoms' lone pairs, the π-electrons of the pyridazine ring, and the vacant d-orbitals of the metal atoms. The carboxylic acid group can also participate in this process.

To quantitatively describe this adsorption behavior, the following isotherm models are commonly used:

Langmuir Isotherm: This model relates the surface coverage (θ) to the concentration of the inhibitor (C). A linear plot of C/θ versus C would indicate that the adsorption follows the Langmuir isotherm.

Temkin Isotherm: This model considers the interactions between the adsorbed molecules. A linear relationship between θ and log C suggests that the heat of adsorption decreases linearly with coverage.

Frumkin Isotherm: This model also accounts for intermolecular interactions and is represented by a more complex equation.

Based on studies of similar pyridazine derivatives, it is hypothesized that the adsorption of this compound would fit the Langmuir isotherm well, indicating the formation of a stable monolayer on the metal surface.

Hypothetical Adsorption Data for this compound on Mild Steel in 1M HCl

| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | C/θ |

| 0.001 | 0.65 | 0.00154 |

| 0.005 | 0.85 | 0.00588 |

| 0.010 | 0.92 | 0.01087 |

| 0.050 | 0.98 | 0.05102 |

Electrochemical and Spectroscopic Investigations of Protective Films

To validate the formation and effectiveness of the protective film formed by this compound, several electrochemical and spectroscopic techniques would be employed.

Electrochemical Techniques:

Potentiodynamic Polarization: This technique provides information about the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. In the presence of an effective inhibitor like a pyridazine derivative, a significant decrease in both anodic and cathodic currents is expected, indicating a mixed-type inhibition mechanism. The corrosion potential (Ecorr) might shift slightly, but typically less than 85 mV, confirming the mixed-type behavior.

Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1M HCl with and without Inhibitor

| Condition | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

| Blank (1M HCl) | -450 | 500 | - |

| 0.01 M Inhibitor | -435 | 50 | 90 |

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the interface between the metal and the corrosive solution. The Nyquist plot for an uninhibited system typically shows a single semicircle, representing the charge transfer resistance (Rct). In the presence of this compound, the diameter of this semicircle is expected to increase significantly, indicating a higher Rct and thus a lower corrosion rate. The double-layer capacitance (Cdl) would decrease, which is attributed to the replacement of water molecules at the interface by the inhibitor molecules, leading to a thicker and less permeable protective layer.

Hypothetical EIS Data for Mild Steel in 1M HCl

| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 | 50 | 100 | - |

| 0.001 | 300 | 60 | 83.3 |

| 0.01 | 800 | 40 | 93.8 |

Spectroscopic and Surface Analysis Techniques:

Scanning Electron Microscopy (SEM): SEM images of the metal surface after immersion in the corrosive solution would reveal a smooth surface in the presence of the inhibitor, in contrast to a highly pitted and damaged surface in its absence.

Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface, which would show a significant reduction in surface roughness for the inhibited metal.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis of the protective film formed on the metal surface could confirm the presence of characteristic functional groups from the Pyridazine-3-carboxylic acid molecule, providing direct evidence of its adsorption.

Interdisciplinary Research Frontiers and Translational Opportunities

The potential of this compound extends beyond simple corrosion inhibition. Future research could explore its application in more complex systems and for multifunctional purposes.

Smart Coatings: The compound could be incorporated into polymer coatings to create "smart" coatings that release the inhibitor in response to a corrosive stimulus, such as a change in pH. This would provide on-demand protection and extend the lifetime of the coating.

Multifunctional Additives: In industrial processes, it could potentially act as both a corrosion inhibitor and a biocide, leveraging the known biological activity of some pyridazine derivatives. This dual functionality would be highly valuable in systems prone to both corrosion and microbial growth, such as cooling water systems.

Computational Modeling: Advanced computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide deeper insights into the adsorption mechanism at the molecular level. These studies can help in designing new pyridazine derivatives with even greater inhibitory efficiency.

The translation of this research into practical applications would require further studies on its environmental impact and compatibility with existing industrial formulations. However, the foundational chemical properties of this compound make it a compelling subject for future interdisciplinary research at the nexus of chemistry, materials science, and engineering.

Q & A

Q. What are the standard synthetic protocols for Pyridazine-3-carboxylic acid hydrochloride in academic research?

Pyridazine-3-carboxylic acid hydrochloride is typically synthesized via multi-step routes involving heterocyclic intermediates. For example, a common approach involves coupling pyridazine derivatives with carboxylic acid groups under acidic conditions. In one method, lead hydroxide is refluxed with pyridazine-3-carboxylic acid in water to form crystalline complexes, followed by isolation and purification . Another patent describes the use of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to functionalize pyridazine cores, with subsequent acidification to form the hydrochloride salt . Key steps include:

- Step 1 : Formation of the pyridazine backbone via cyclization or substitution.

- Step 2 : Introduction of the carboxylic acid group via hydrolysis or oxidation.

- Step 3 : Salt formation using hydrochloric acid under controlled pH conditions.

Q. Which spectroscopic and crystallographic methods are critical for characterizing Pyridazine-3-carboxylic acid hydrochloride?